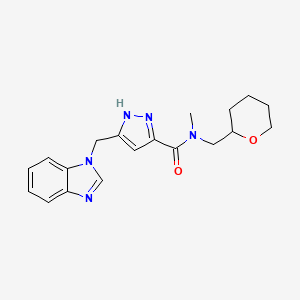
N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide, commonly known as BMN 673, is a small molecule inhibitor of the poly(ADP-ribose) polymerases (PARPs). It is a promising drug candidate for the treatment of cancer, particularly those with BRCA1/2 mutations.
Mechanism of Action
BMN 673 inhibits PARP enzymes, which play a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells with BRCA1/2 mutations, which have a deficiency in homologous recombination repair. This ultimately leads to cell death.
Biochemical and Physiological Effects:
BMN 673 has been found to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. In preclinical studies, it has demonstrated a favorable pharmacokinetic profile and good tolerability.
Advantages and Limitations for Lab Experiments
BMN 673 has shown promising results in preclinical studies, particularly in cancers with BRCA1/2 mutations. However, its efficacy in clinical trials is still being evaluated. Additionally, the cost of BMN 673 may be a limiting factor for some research laboratories.
Future Directions
1. Combination therapy: BMN 673 has shown potential in combination with other chemotherapy drugs. Further research is needed to identify the optimal combination regimen.
2. Biomarker identification: Identification of biomarkers for BMN 673 response may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of BMN 673 in different cancer types and patient populations.
4. Mechanism of resistance: Understanding the mechanisms of resistance to BMN 673 may help to identify strategies to overcome resistance and improve treatment outcomes.
5. Development of second-generation PARP inhibitors: Development of more potent and selective PARP inhibitors may further improve the efficacy of this class of drugs.
Synthesis Methods
The synthesis of BMN 673 involves the reaction of 2,5-pyridinedicarboxylic acid with 2-methoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 2,5-dimethoxybenzoyl chloride to form BMN 673.
Scientific Research Applications
BMN 673 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, particularly in cancers with BRCA1/2 mutations. BMN 673 has also been found to be effective in combination with other chemotherapy drugs.
properties
IUPAC Name |
2-N,5-N-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-18-9-5-3-7-15(18)23-20(25)14-11-12-17(22-13-14)21(26)24-16-8-4-6-10-19(16)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICLXBTHUYDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)

![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-(2-methoxyethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6005646.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)
![2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)